5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile
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Overview
Description
5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.255. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Medicinal Applications
Heterocyclic compounds, such as imidazole derivatives, play a crucial role in medicinal chemistry. They serve as scaffolds for developing drugs with varied biological and pharmacological activities. For instance, imidazole derivatives have been reviewed for their antitumor activities, highlighting their potential in the search for new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009). Similarly, the chemistry of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, has been extensively studied for their chemical and biological properties, indicating their significance in creating compounds with potential insecticidal, antihypertensive, and other types of activity (Abdurakhmanova et al., 2018).
Biomass Conversion and Environmental Applications
The conversion of plant biomass into valuable chemicals presents an environmentally friendly alternative to non-renewable sources. Research into the synthesis of HMF (5-Hydroxymethylfurfural) from plant feedstocks and its derivatives, such as 5-ethoxymethylfurfural, demonstrates the potential of utilizing biomass for producing monomers, polymers, and fuels. This approach aligns with the sustainable development goals by offering a green chemistry perspective to chemical production (Chernyshev et al., 2017).
Antioxidant Research
The study of antioxidants is pivotal in understanding their role in food engineering, medicine, and pharmacy. Analytical methods for determining antioxidant activity have been critically reviewed, encompassing various tests based on hydrogen atom transfer and electron transfer. This research is integral in analyzing antioxidant capacity and understanding the mechanisms involved in oxidative stress mitigation, with implications for health and disease prevention (Munteanu & Apetrei, 2021).
Synthetic Chemistry and Catalysis
The development of ionic liquid-based catalysts for CO2 conversion into valuable chemicals represents a cutting-edge area of research. Studies on tuning ionic liquid-based catalysts for the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 highlight the innovative approaches to carbon capture and utilization (CCU), turning greenhouse gases into useful products. Such research not only addresses environmental concerns but also opens new pathways in synthetic chemistry (Zhang et al., 2023).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties . They have been found to be effective against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumonia .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding . The electronegative nitrogen and oxygen atoms in the oxadiazole ring structure can act as hydrogen bond acceptors .
Biochemical Pathways
Related compounds such as 1,2,4-oxadiazoles have been reported to exhibit anti-infective properties, suggesting that they may interfere with the biochemical pathways of infectious microorganisms .
Result of Action
Related compounds have been reported to exhibit anti-infective properties, suggesting that they may inhibit the growth of infectious microorganisms .
Properties
IUPAC Name |
5-amino-1-(2-ethoxyphenyl)imidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-2-17-11-6-4-3-5-10(11)16-8-15-9(7-13)12(16)14/h3-6,8H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPJRSJNIWBKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=NC(=C2N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821669 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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